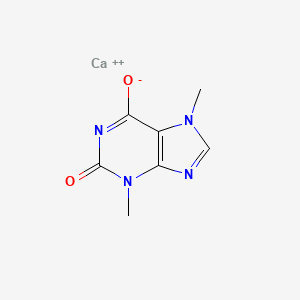

calcium;3,7-dimethyl-2-oxopurin-6-olate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

16484-85-8 |

|---|---|

Molecular Formula |

C7H7CaN4O2+ |

Molecular Weight |

219.23 g/mol |

IUPAC Name |

calcium;3,7-dimethyl-2-oxopurin-6-olate |

InChI |

InChI=1S/C7H8N4O2.Ca/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2;/h3H,1-2H3,(H,9,12,13);/q;+2/p-1 |

InChI Key |

OXXSBBRVUIKPMA-UHFFFAOYSA-M |

Canonical SMILES |

CN1C=NC2=C1C(=NC(=O)N2C)[O-].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Structural Elucidation of Calcium Theophyllinate

Synthetic Pathways for Calcium Theophyllinate and Related Complexes

The synthesis of calcium theophyllinate and analogous metal complexes can be achieved through a variety of methods, each offering distinct advantages in terms of product morphology, purity, and process efficiency. These methodologies range from traditional solution-based approaches to modern techniques guided by the principles of green chemistry and nanotechnology.

Solution-Phase Synthesis and Crystallization Techniques

Solution-phase synthesis represents a foundational method for the preparation of calcium theophyllinate. This approach typically involves the reaction of a soluble calcium salt with theophylline (B1681296) in an aqueous medium. The process often requires deprotonation of theophylline, which can be achieved by dissolving it in a basic solution, such as aqueous sodium hydroxide, before introducing the calcium salt. nih.gov The reaction proceeds via precipitation or crystallization from the solution.

The kinetics of crystallization for calcium salts can be influenced by several factors, including pH, temperature, ionic strength, and the ratio of reactants. nih.govresearchgate.netmdpi.com For instance, studies on the crystallization of other calcium compounds, like calcium pyrophosphate, show that specific crystalline forms are favored under particular ionic conditions. nih.gov The formation of the final product relies on achieving supersaturation, which drives the nucleation and subsequent growth of the crystals. The purification of the resulting complex is typically carried out by filtration, washing with appropriate solvents to remove by-products, and drying. google.com High-quality crystals suitable for structural analysis may require slow crystallization over extended periods, sometimes lasting weeks. nih.gov

Hydrothermal Synthesis Approaches for Theophyllinate Complexes

Hydrothermal synthesis is a powerful technique for producing crystalline materials, including metal-organic frameworks, from aqueous solutions under conditions of high temperature and pressure. rsc.orgnih.govmdpi.com This method is conducted in a sealed vessel, known as an autoclave, where temperatures can be elevated above the boiling point of water. mdpi.com The increased temperature and pressure enhance the solubility of reactants and facilitate the formation of well-defined crystalline structures that may not be accessible under ambient conditions.

While specific reports on the hydrothermal synthesis of calcium theophyllinate are not prevalent, the methodology is widely applied to other metal-organic complexes. rsc.orgnih.gov The process generally involves combining the metal salt and the organic ligand (in this case, theophylline) in water or a mixed-solvent system within the autoclave. The vessel is then heated for a set duration, followed by a controlled cooling period to promote crystal growth. mdpi.com Key variables that influence the final product include temperature, pH, reaction time, and the choice of mineralizers or solvents. mdpi.com

Ultrasonic Sonication Methods for Nano-Complex Formation

The application of high-intensity ultrasound, or sonication, offers a modern and efficient route for the synthesis of nano-sized metal complexes. rsc.org Sonochemistry, which arises from the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures. techconnect.org These conditions promote rapid chemical reactions and can be harnessed to produce nanoparticles with controlled sizes and narrow size distributions. researchgate.netsciopen.com

The synthesis of theophylline-based nano-complexes has been successfully demonstrated using this technique. nih.govresearchgate.netsciopen.com In a typical procedure, theophylline is dissolved in a basic solution and mixed with a metal salt solution. The mixture is then subjected to ultrasonic irradiation for a specific duration, often at a controlled temperature. nih.gov This method has been shown to produce nanocomplexes with particle sizes in the range of 15-25 nm. sciopen.com The key advantages of the ultrasonic method include increased reaction rates, high yields, and the ability to generate materials with unique properties attributable to their nanoscale dimensions. researchgate.netsciopen.com

| Methodology | General Principle | Key Parameters | Primary Outcome | Reference |

|---|---|---|---|---|

| Solution-Phase Synthesis | Reaction of soluble precursors in a solvent, followed by precipitation or crystallization. | pH, Temperature, Reactant Ratio, Solvent | Bulk crystalline powder | nih.govnih.gov |

| Hydrothermal Synthesis | Crystallization from a heated and pressurized aqueous solution in an autoclave. | Temperature, Pressure, Reaction Time, pH | High-quality, well-defined crystals | rsc.orgmdpi.com |

| Ultrasonic Sonication | Use of high-frequency sound waves to induce acoustic cavitation and drive the reaction. | Frequency, Power, Sonication Time, Temperature | Nano-sized particles with narrow size distribution | nih.govresearchgate.netsciopen.com |

Green Chemistry Principles in Calcium Theophyllinate Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of synthesizing calcium theophyllinate and related complexes, these principles can be applied in several ways. The use of water as a solvent is a key green approach, avoiding the environmental impact associated with many organic solvents. mdpi.com

Furthermore, theophylline itself has been recognized as a green, bio-renewable, and biodegradable catalyst in various organic reactions. nih.gov The synthesis of theophylline-based metal complexes can be designed to be atom-economical and energy-efficient. For example, one-pot multicomponent reactions catalyzed by theophylline-functionalized nanoparticles represent an advanced green chemistry strategy, minimizing waste by incorporating multiple reactants into the final product in a single step. mdpi.com Ultrasonic synthesis can also be considered a green technique as it often leads to shorter reaction times and higher energy efficiency compared to conventional heating methods. mdpi.com

Coordination Chemistry and Ligand-Metal Ion Interactions

The structural and functional properties of calcium theophyllinate are dictated by the coordination interactions between the calcium ion (Ca²⁺) and the theophylline ligand. Theophylline, a purine (B94841) derivative, possesses multiple potential donor atoms that can engage in coordination with a metal center.

Identification of Preferred Binding Sites (N7, O6, N9) of Theophylline Moiety with Calcium

The theophylline molecule offers several potential coordination sites, primarily the nitrogen atoms of the imidazole (B134444) ring (N7 and N9) and the carbonyl oxygen atom (O6). Spectroscopic investigations, particularly Fourier Transform Infrared (FTIR) spectroscopy, have been employed to elucidate the binding mode of theophylline with calcium ions in aqueous solutions.

A comparative study of theophylline's interaction with Ca²⁺ ions revealed a specific binding pattern. The spectroscopic results indicated that in the calcium-theophylline complex, coordination occurs between the calcium ion and both the carbonyl group (C=O, referring to the O6 position) and the N7 nitrogen atom of the imidazole ring. researchgate.net This suggests a bidentate chelation mode where the calcium ion is bound simultaneously to both an oxygen and a nitrogen atom from the theophylline ligand. This finding is supported by other studies on metal-theophylline derivative complexes which also suggest the involvement of the N7 and O6 sites in metal ion binding. researchgate.net While coordination via the N9 atom has been described for some transition metal complexes of theophylline, the evidence for the calcium complex points specifically to the N7 and O6 sites. researchgate.netresearchgate.net

| Metal Ion | Ligand | Identified Binding Sites | Method of Identification | Reference |

|---|---|---|---|---|

| Calcium (Ca²⁺) | Theophylline | N7 (imidazole nitrogen) and O6 (carbonyl oxygen) | Fourier Transform Infrared (FTIR) Spectroscopy | researchgate.net |

Geometrical Aspects of Calcium Coordination Environments in Theophyllinate Complexes

The Ca²⁺ ion is a "hard" Lewis acid, showing a strong preference for "hard" Lewis bases, particularly oxygen-containing ligands such as carboxylates, phosphates, and carbonyl groups. In the context of the theophyllinate anion, the potential coordination sites for the calcium ion are the oxygen atom of the C6-oxo group and the nitrogen atom (N7) of the imidazole ring.

For instance, in various calcium-binding proteins, the calcium ion is often found in a pentagonal bipyramidal geometry, coordinated by seven oxygen atoms from amino acid residues and water molecules. This arrangement is stabilized by the specific spatial distribution of the coordinating ligands. In a hypothetical calcium theophyllinate complex, the theophyllinate ligands would arrange themselves around the central calcium ion to maximize electrostatic interactions and minimize steric hindrance, with water molecules likely filling any remaining coordination sites.

The table below summarizes common coordination geometries for calcium ions, which could be adopted in a theophyllinate complex.

| Coordination Number | Geometry |

| 6 | Octahedral |

| 7 | Pentagonal Bipyramidal |

| 8 | Square Antiprismatic or Dodecahedral |

Influence of pH on Calcium Binding Affinities and Modes

The pH of the surrounding medium plays a crucial role in the formation and stability of metal-ligand complexes, including calcium theophyllinate. The binding of calcium to theophyllinate is significantly influenced by the protonation state of the theophylline molecule.

Theophylline is a weak acid, and its imidazole ring contains a proton that can be lost. The stability of the calcium-theophyllinate complex is dependent on the availability of the deprotonated theophyllinate anion. At lower pH values (acidic conditions), the concentration of protons (H⁺) is high. These protons compete with the calcium ions (Ca²⁺) for the binding sites on the theophylline molecule, particularly the N7 position of the imidazole ring. This competition leads to a decrease in the formation of the calcium-theophyllinate complex.

As the pH increases (becomes more alkaline), the concentration of protons decreases, leading to the deprotonation of theophylline and an increase in the concentration of the theophyllinate anion. This increased availability of the negatively charged ligand enhances the binding affinity for the positively charged calcium ions, thus favoring the formation and increasing the stability of the calcium theophyllinate complex. Studies on the binding of calcium to other organic molecules, such as proteins, have shown a similar trend where the binding affinity increases with increasing pH.

The general relationship between pH and the stability of the calcium theophyllinate complex can be summarized as follows:

Low pH (Acidic): Theophylline is protonated. Competition between H⁺ and Ca²⁺ for binding sites leads to low complex stability .

Neutral to High pH (Alkaline): Theophylline is deprotonated (theophyllinate). Reduced competition from H⁺ leads to high complex stability .

This pH-dependent behavior is a critical consideration in the synthesis, formulation, and potential biological interactions of calcium theophyllinate.

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic techniques is essential for the comprehensive characterization of calcium theophyllinate, providing detailed information about its structure, bonding, and electronic properties.

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule and probing the changes in their vibrational modes upon complexation.

Fourier Transform Infrared (FTIR) Spectroscopy: In the FTIR spectrum of theophylline, characteristic absorption bands are observed for the N-H, C=O, and C=N stretching vibrations. Upon coordination with a metal ion like calcium, shifts in the positions of these bands are expected. The involvement of the C6=O group and the N7 atom of the imidazole ring in coordination with the calcium ion would lead to a noticeable shift in the frequencies of their respective stretching vibrations. The disappearance or significant shift of the N-H stretching band can also indicate deprotonation and subsequent coordination.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of theophylline also exhibits characteristic bands for the purine ring vibrations. The formation of a complex with calcium would result in shifts and changes in the intensity of these bands. New bands at lower frequencies, corresponding to the Ca-N and Ca-O stretching vibrations, may also appear, providing direct evidence of coordination.

The table below indicates some of the key vibrational modes in theophylline and the expected changes upon complexation with calcium.

| Functional Group | Typical Wavenumber (cm⁻¹) in Theophylline | Expected Change upon Ca²⁺ Coordination |

| N-H Stretch | ~3100 | Shift or disappearance |

| C=O Stretch | ~1710, ~1660 | Shift to lower frequency |

| C=N Stretch | ~1560 | Shift in frequency |

| Ring Vibrations | Various | Shifts and intensity changes |

| Ca-N/Ca-O Stretch | N/A | Appearance of new low-frequency bands |

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule. Theophylline exhibits characteristic absorption bands in the UV region due to the π → π* and n → π* transitions of the purine ring system. The complexation of theophylline with a metal ion like calcium can perturb these electronic transitions, leading to shifts in the absorption maxima (λ_max) and changes in the molar absorptivity. These spectral changes can be used to confirm the formation of the complex and to study its stoichiometry and stability.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of molecules in solution. Both ¹H and ¹³C NMR are used to characterize theophylline and its complexes.

¹H NMR: The ¹H NMR spectrum of theophylline shows distinct signals for the methyl protons and the C8-H proton. Upon complexation with a diamagnetic metal ion like calcium, shifts in the chemical shifts of these protons are expected, particularly for the proton closest to the coordination site (C8-H if coordination is at N7).

¹³C NMR: Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbon atoms in the vicinity of the calcium binding sites (e.g., C6, C5, and C8) would be altered upon complexation.

While ¹H and ¹³C NMR are informative, direct observation of the calcium ion by NMR is challenging due to the low natural abundance and quadrupolar nature of the NMR-active ⁴³Ca isotope. However, changes in the NMR spectra of the theophyllinate ligand upon addition of calcium provide strong evidence for complex formation and can give insights into the binding site.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For calcium theophyllinate, mass spectrometry can confirm the formation of the complex by identifying the molecular ion corresponding to the [Ca(Theophyllinate)₂] species or other related adducts.

Techniques such as electrospray ionization (ESI) are particularly well-suited for the analysis of metal complexes. The mass spectrum would be expected to show a peak corresponding to the mass-to-charge ratio (m/z) of the intact calcium theophyllinate complex. Furthermore, fragmentation analysis (MS/MS) can provide structural information by breaking the complex apart and identifying the resulting fragments, which can help to confirm the connectivity within the complex.

Atomic Absorption Spectrometry (AAS) for Metal Content Quantification

Atomic Absorption Spectrometry (AAS) is a crucial analytical technique for the precise quantification of the calcium content in calcium theophyllinate. This method relies on the principle that atoms absorb light at specific wavelengths characteristic of the element. ccri.edu In this process, a solution containing the calcium theophyllinate complex is aspirated into a high-temperature flame, typically an air-acetylene flame, which serves to dissociate the complex and convert the calcium into free, ground-state atoms. ccri.eduoiv.int

A hollow cathode lamp with a cathode made of calcium is used as the light source. This lamp emits light at the specific wavelengths that calcium atoms can absorb. ccri.edu The emitted light is directed through the flame containing the atomized sample. The calcium atoms in the flame absorb a portion of this light, and the amount of light absorbed is directly proportional to the concentration of calcium atoms in the sample, a relationship described by the Beer-Lambert Law. ccri.edu A detector measures the intensity of the light before and after it passes through the flame, and the difference allows for the calculation of the absorbance.

To ensure accuracy, a calibration curve is first established by measuring the absorbance of several standard solutions with known calcium concentrations. ccri.edu The absorbance of the unknown calcium theophyllinate sample is then measured under the same conditions, and its calcium concentration is determined by interpolating from the calibration curve. It is important to account for potential interferences, such as chemical interference from phosphates or ionization interference, which can be mitigated by using releasing agents like lanthanum chloride or a high-temperature nitrous oxide-acetylene flame. shimadzu.com

The results from AAS provide a reliable method for confirming the stoichiometric ratio of calcium to theophylline in the synthesized complex, ensuring the compound's purity and correct composition.

Solid-State and Crystallographic Analysis

The process begins with the growth of a high-quality single crystal of calcium theophyllinate, which is then mounted and placed in a focused beam of monochromatic X-rays. youtube.com The highly ordered arrangement of atoms within the crystal lattice acts as a three-dimensional diffraction grating for the X-rays. youtube.com As the crystal is rotated, the X-rays are scattered by the electron clouds of the constituent atoms, leading to a unique diffraction pattern of spots of varying intensities. youtube.com

This diffraction pattern is recorded by a detector, and the positions and intensities of the diffracted spots are used to determine the crystal's unit cell parameters. The data is then processed using Fourier transform methods to generate an electron density map of the unit cell. carleton.edu This map allows for the identification of atomic positions, from which the complete molecular structure of calcium theophyllinate can be determined and refined. carleton.edu Through this method, the coordination environment of the calcium ion, including its interactions with the theophyllinate ligands and any solvent molecules, can be precisely characterized.

While direct crystallographic data for calcium theophyllinate is not widely published, studies on other metal-theophylline complexes, such as those with manganese(II), cobalt(II), and nickel(II), reveal that theophylline typically coordinates to the metal ion through the N7 atom of the imidazole ring. researchgate.net In some cases, it can act as a bidentate ligand, coordinating through both the N7 and O6 atoms. ekb.eg It is anticipated that a similar coordination scheme would be observed in the crystal structure of calcium theophyllinate.

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of the crystalline nature of calcium theophyllinate, as well as for identifying its specific crystalline phase and investigating potential polymorphism. mdpi.com Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline or powdered sample. mdpi.com

In a PXRD experiment, a monochromatic X-ray beam is directed at the powdered sample. The random orientation of the crystallites in the powder ensures that all possible diffraction planes are exposed to the X-rays, resulting in a diffraction pattern characterized by a series of peaks at specific diffraction angles (2θ). mdpi.com This pattern serves as a unique "fingerprint" for a specific crystalline solid. mdpi.com

The obtained PXRD pattern for a synthesized batch of calcium theophyllinate can be compared to a standard pattern from a database or a pattern calculated from single-crystal data to confirm its phase identity and purity. researchgate.net Any deviation or the presence of unexpected peaks would indicate the presence of impurities or a different crystalline phase.

Furthermore, PXRD is a primary tool for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. researchgate.netacs.org Different polymorphs of a substance can exhibit distinct physical properties. Theophylline itself is known to have several anhydrous polymorphs (Forms I, II, IV) and a monohydrate form, each with a unique PXRD pattern. researchgate.netacs.org Therefore, PXRD is critical for monitoring the solid-state form of calcium theophyllinate during synthesis, formulation, and storage to ensure consistency and control over its properties.

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable insights into the thermal stability, decomposition behavior, and phase transitions of calcium theophyllinate.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. particletechlabs.comlibretexts.org A TGA thermogram of calcium theophyllinate would reveal information about its hydration state and decomposition profile. For instance, an initial weight loss at temperatures below approximately 110°C would likely correspond to the loss of water molecules, indicating whether the complex is hydrated. researchgate.net The decomposition of the theophyllinate ligand would occur at higher temperatures, and the resulting thermogram can be used to determine the stoichiometry of the complex by comparing the experimental weight loss to the theoretical values. researchgate.netphilips.com For example, the decomposition of calcium oxalate (B1200264) monohydrate shows distinct steps corresponding to the loss of water, carbon monoxide, and carbon dioxide, which can be clearly identified in the TGA curve. philips.comiitk.ac.in

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov This technique is used to detect thermal events such as melting, crystallization, and solid-state phase transitions. particletechlabs.com A DSC thermogram of calcium theophyllinate would show endothermic peaks corresponding to dehydration and melting, and exothermic peaks for crystallization or decomposition. researchgate.net For theophylline monohydrate, DSC curves show broad endothermic peaks for dehydration and a sharp endotherm for the melting of the anhydrous form. researchgate.net The temperatures and enthalpies of these transitions are characteristic of the specific crystalline form of the compound.

Together, TGA and DSC offer a comprehensive thermal characterization of calcium theophyllinate, crucial for understanding its stability and behavior under different temperature conditions.

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that is particularly valuable for characterizing the morphology, size, and structure of calcium theophyllinate when synthesized as a nano-complex. nih.gov TEM provides direct visualization of the nanoparticles, offering insights that are not obtainable through diffraction or thermal methods alone. nih.gov

In TEM, a beam of electrons is transmitted through an ultra-thin specimen of the nano-complex. nih.gov The interaction of the electrons with the sample forms an image that is magnified and focused onto an imaging device. This allows for the detailed observation of individual nanoparticles, revealing their shape, size distribution, and state of aggregation. sciopen.comsciopen.com

Studies on other metal-theophylline nano-complexes, such as those involving zinc(II), manganese(II), and iron(II), have successfully utilized TEM to confirm their nanoscale dimensions, with particle sizes often ranging from 6 to 22 nm. sciopen.com Similarly, nano-complexes of nickel(II), copper(II), and cobalt(II) with a theophylline derivative have been shown to have sizes in the range of 12-18 nm. ekb.eg For calcium theophyllinate nano-complexes, TEM would be instrumental in verifying the success of the nanosynthesis method and in characterizing the physical properties of the resulting nanoparticles. The high magnification capabilities of TEM can also reveal details about the crystal lattice of the nanoparticles through techniques like high-resolution TEM (HR-TEM).

Computational Chemistry in Structure Prediction and Validation

Computational chemistry serves as a powerful complementary tool in the study of calcium theophyllinate, offering the ability to predict and validate its structure, as well as to understand its electronic properties and intermolecular interactions.

Using theoretical models, it is possible to generate and optimize the three-dimensional structure of the calcium theophyllinate complex. Methods such as Density Functional Theory (DFT) are commonly employed to calculate the most stable geometric arrangement of the atoms, providing predictions of bond lengths, bond angles, and coordination geometries. researchgate.net These theoretical structures can then be compared with experimental data obtained from techniques like SCXRD to validate the computational model.

Furthermore, computational methods can be used to explore the potential energy surface of the complex, identifying different possible isomers and their relative stabilities. researchgate.net This is particularly useful in understanding the coordination preferences of the calcium ion with the theophyllinate ligand. For instance, calculations can help determine whether coordination is more favorable through the N7 nitrogen, the O6 oxygen, or a combination of both in a chelating fashion. researchgate.net

Quantum chemical calculations can also provide insights into the nature of the intermolecular interactions that govern the crystal packing of calcium theophyllinate. nih.gov By calculating the energies of these interactions, such as hydrogen bonds and stacking interactions, it is possible to understand the forces that stabilize the crystal lattice. nih.gov This information is valuable for rationalizing the observed crystal structure and for predicting potential polymorphs.

Preclinical Investigation of Calcium Theophyllinate and Theophylline Calcium Interactions

Molecular and Cellular Mechanisms of Action Involving Calcium Homeostasis

Theophylline (B1681296), a methylxanthine compound, and its salt, calcium theophyllinate, exert complex effects on cellular physiology, significantly impacting calcium homeostasis. The molecular mechanisms are multifaceted, involving direct and indirect modulation of intracellular calcium dynamics, interplay with its primary pharmacological actions, and effects on various ion transport systems.

Theophylline's influence on intracellular calcium ([Ca2+]i) is a critical component of its mechanism of action, particularly in muscle cells. It modulates the concentration of free cytosolic calcium by affecting its release from internal reservoirs, its entry from the extracellular space, and the sensitivity of calcium-dependent cellular machinery.

The sarcoplasmic reticulum (SR) is a primary intracellular calcium store, and its release channels, particularly ryanodine (B192298) receptors (RyRs), are key regulators of cytosolic calcium levels. nih.govnih.gov Theophylline has been shown to interact with these release mechanisms, although its effects can be tissue-specific.

In a study on foreshortened canine diaphragm bundles, the positive inotropic (contractile) effects of theophylline were found to be dependent on calcium release from the sarcoplasmic reticulum. nih.gov When ryanodine, a specific blocker of RyR channels, was applied, theophylline failed to increase twitch tension. nih.gov This finding strongly suggests that theophylline's mechanism in this context involves enhancing Ca2+ release from the SR via RyRs. nih.gov This is consistent with the broader understanding of alkylxanthines, which are known to cause the release of calcium from intracellular stores. nih.gov

However, research in other tissues has yielded different results. In porcine tracheal smooth muscle, theophylline did not significantly affect the carbachol-induced transient increase in [Ca2+]i when extracellular calcium was absent. nih.gov This suggests that in this specific cell type and under these conditions, theophylline has a minimal effect on the intracellular calcium release mechanism. nih.gov

Table 1: Theophylline's Effect on Intracellular Calcium Release

| Cellular Model | Key Finding | Implication | Reference |

|---|---|---|---|

| Canine Diaphragm | Theophylline-induced twitch potentiation was blocked by ryanodine. | Inotropic effects are dependent on Ca2+ release from the sarcoplasmic reticulum via Ryanodine Receptors. | nih.gov |

The influx of calcium from the extracellular environment is another critical control point for intracellular calcium concentration. Theophylline can indirectly regulate these entry mechanisms. For instance, in porcine tracheal smooth muscle, theophylline's relaxant effect is associated with a decrease in [Ca2+]i. nih.gov This effect was significantly inhibited by iberiotoxin, a blocker of large-conductance Ca2+-activated K+ (BK) channels. nih.gov The activation of these potassium channels leads to hyperpolarization of the cell membrane, which would decrease the driving force for calcium entry through voltage-gated calcium channels, thus lowering cytosolic calcium.

Conversely, in studies of rat duodenal sacs, theophylline did not significantly alter the rate of cellular calcium entry. nih.gov This highlights the cell- and tissue-specific nature of theophylline's actions on calcium transport. The regulation of calcium entry is also closely tied to theophylline's role as an adenosine (B11128) receptor antagonist, as discussed in section 3.1.2.

Beyond modulating calcium concentration, theophylline also affects the cellular response to calcium by altering the sensitivity of the contractile apparatus and influencing calcium-sensitive enzymes. In porcine tracheal smooth muscle, theophylline was found to attenuate the Ca2+ sensitivity of the contractile machinery. nih.govnih.gov This means that for a given concentration of intracellular calcium, the resulting muscle tension is reduced.

This desensitizing effect is believed to be mediated primarily through the cyclic AMP (cAMP) and Protein Kinase A (PKA) signaling pathway. nih.gov Theophylline, by inhibiting phosphodiesterases, increases cAMP levels, which in turn activates PKA. PKA can then phosphorylate various proteins involved in the contractile process, leading to a decrease in calcium sensitivity. nih.gov Studies using permeabilized muscle strips confirmed that theophylline enhanced the relaxant effect of cAMP but not cGMP, supporting the primary role of the cAMP-PKA pathway in this effect. nih.gov

Theophylline's two primary mechanisms of action—non-selective phosphodiesterase (PDE) inhibition and adenosine receptor antagonism—are intricately linked to its effects on calcium signaling. nih.govdrugbank.comnih.gov

Phosphodiesterase (PDE) Inhibition: By inhibiting PDEs, theophylline increases intracellular levels of cyclic nucleotides like cAMP and cGMP. nih.govportico.org These second messengers are known to cause smooth muscle relaxation by decreasing intracellular Ca2+ concentrations and by reducing the calcium sensitivity of contractile proteins, as described above. nih.gov The increase in cAMP activates PKA, which can phosphorylate and modulate the activity of various ion channels and calcium pumps, contributing to lower cytosolic calcium levels.

Table 2: Theophylline's Core Mechanisms and Their Impact on Calcium Signaling

| Mechanism | Primary Effect | Consequence for Calcium Signaling | Reference |

|---|---|---|---|

| PDE Inhibition | Increases intracellular cAMP/cGMP | Decreases [Ca2+]i; Attenuates Ca2+ sensitivity of contractile proteins. | nih.govportico.org |

Theophylline's influence extends to various cellular transport systems and ion channels that are crucial for maintaining calcium homeostasis. A significant finding is its effect on potassium channels. In porcine tracheal smooth muscle, theophylline induces relaxation partly by activating large-conductance Ca2+-activated K+ (BK) channels. nih.govnih.gov The opening of these channels causes potassium to exit the cell, leading to membrane hyperpolarization, which in turn reduces the activity of voltage-gated Ca2+ channels and lowers calcium influx. nih.gov The bronchodilator effect of theophylline in human airways is similarly reduced by inhibitors of these maxi-K channels, underscoring the importance of this mechanism. portico.org

Theophylline also affects specific calcium transport systems. In rat intestinal models, theophylline was found to inhibit transcellular calcium transport. nih.gov This inhibition was not due to effects on calcium entry or extrusion at the cell membrane but was instead linked to a direct depression of calcium binding by the calcium-binding protein (CaBP), also known as calbindin D9k. nih.gov

These findings demonstrate that theophylline's modulation of calcium homeostasis is not limited to direct effects on calcium channels or stores but also involves a broader regulation of other ion channels and transport proteins that indirectly shape the intracellular calcium environment.

Modulation of Intracellular Calcium Dynamics in In Vitro Cellular Models

Biological Effects in In Vitro and Ex Vivo Models

Theophylline, a key component of calcium theophyllinate, elicits distinct cellular responses by modulating intracellular calcium ([Ca2+]i) levels and signaling pathways. In vitro studies on various cell types have demonstrated that theophylline can influence calcium homeostasis through multiple mechanisms. In porcine tracheal smooth muscle, theophylline has been shown to induce muscle relaxation by decreasing [Ca2+]i and attenuating the sensitivity of the contractile apparatus to calcium, an effect likely mediated by cyclic AMP (cAMP). nih.gov It significantly attenuated carbachol-induced increases in tension, an effect that was inhibited by blockers of large-conductance Ca2+-activated K+ (BK) channels. nih.gov

Further investigations in isolated toad bladder epithelial cells revealed that theophylline enhances the efflux of 45Ca2+, suggesting a release of calcium from intracellular stores. nih.gov This was accompanied by a decrease in intracellular free Ca2+ as measured by quin-2 fluorescence, a change that correlated with enhanced water permeability of the cells. nih.gov This suggests that theophylline-induced alterations in both membrane-bound and intracellular calcium play a role in its physiological effects. nih.gov Other research corroborates the finding that one of the cellular effects of theophylline involves decreasing the release of intracellular calcium ions. researchgate.net

Theophylline significantly influences ion transport in spermatozoa, particularly the uptake of calcium and phosphate (B84403). Studies on boar and human spermatozoa have shown that theophylline, in combination with dibutyryl cyclic AMP, inhibits the uptake of radioactive calcium. nih.govnih.gov This inhibition occurs in both the presence and absence of mitochondrial uncoupling agents, pointing to a mechanism involving plasma membrane pumps. nih.govnih.gov Theophylline is understood to influence cells in three primary ways: it facilitates the transfer of calcium out of the cell, inhibits phosphodiesterase activity to increase intracellular cAMP, and blocks adenosine receptors. researchgate.net

The uptake of phosphate by spermatozoa is also inhibited by theophylline. nih.govnih.gov These effects provide evidence that the compound plays a role in regulating the transport of physiologically important ions across the sperm plasma membrane, which is linked to the control of motility. nih.gov By preventing the breakdown of cAMP, theophylline allows for increased energy expenditure, enabling sperm cells to swim more vigorously. researchgate.net

Theophylline has demonstrated measurable effects on the secretory activity of exocrine cells, particularly in the nasal passages. In clinical studies involving patients with allergic rhinitis, chronic oral treatment with theophylline was found to have an inhibitory effect on plasma exudation in nasal secretions following an allergen challenge. nih.gov This suggests a modulation of microvascular leakage and secretory processes in the nasal mucosa. nih.gov

Further research confirmed these anti-inflammatory effects, showing that theophylline treatment significantly reduces the nasal eosinophilic inflammatory response after allergen exposure. nih.gov In a randomized, double-blind, cross-over study, patients pretreated with slow-release theophylline showed no significant increase in eosinophil cationic protein (ECP) in nasal lavage fluid post-challenge, unlike the placebo group. nih.gov This was accompanied by a lower number of eosinophils in the nasal lavage fluid, confirming that theophylline can modulate the inflammatory and secretory environment of nasal exocrine glands. nih.gov

Theophylline has demonstrated significant antiproliferative effects across various cancer cell lines in in vitro studies. Research on human cervical (HeLa) and breast (MCF-7) cancer cells revealed that theophylline induces cellular apoptosis and senescence and decreases colony formation. nih.govresearchgate.netoncotarget.com The mechanism involves the downregulation of the splicing factor SRSF3, which in turn modulates p53 isoforms, leading to a suppressive effect on cellular proliferation. nih.govresearchgate.net Notably, these effects were not observed in the normal breast cell line MCF-10A. nih.govresearchgate.netoncotarget.com

In human rectal cancer SW480 cells, theophylline was found to inhibit cell proliferation in a concentration-dependent manner. nih.govspandidos-publications.com This antiproliferative effect was associated with cell cycle arrest at the G1 phase and a decrease in the expression of angiopoietin-2. nih.govspandidos-publications.com The proposed mechanism involves the downregulation of YKL-40 expression, a protein implicated in the pathogenesis of rectal cancer. nih.govspandidos-publications.com

Furthermore, metal complexes incorporating theophylline derivatives have also been evaluated for their anticancer potential. Platinum complexes with 8-thiotheophylline derivatives showed antiproliferative activity on T2 and SKOV3 cell lines. nih.gov This indicates that theophyllinate structures can serve as effective ligands for metal-based anticancer compounds. nih.govmdpi.com

Table 1: Summary of Theophylline's Antiproliferative Effects on Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects | Proposed Mechanism | Citations |

| HeLa | Cervical Cancer | Induced apoptosis, senescence; Decreased colony formation; Suppressed proliferation. | Downregulation of SRSF3; Modulation of p53 isoforms. | nih.gov, researchgate.net, oncotarget.com |

| MCF-7 | Breast Cancer | Induced apoptosis, senescence; Decreased colony formation; Suppressed cell survival. | Downregulation of SRSF3; Modulation of p55 isoforms. | nih.gov, researchgate.net, oncotarget.com |

| SW480 | Rectal Cancer | Inhibited cell proliferation; Induced G1 phase cell cycle arrest. | Downregulation of YKL-40; Inhibition of angiopoietin-2. | nih.gov, spandidos-publications.com |

| T2, SKOV3 | Ovarian Cancer | Antiproliferative activity. | Activity of platinum-theophylline derivative complexes. | nih.gov |

Theophyllinate has been used as a ligand in the synthesis of various metal nanocomplexes with significant antimicrobial properties. In vitro studies of nanocomplexes involving theophylline and metals such as Copper (Cu(II)), Cobalt (Co(II)), and Nickel (Ni(II)) demonstrated high efficacy in inhibiting bacterial growth. sciopen.comscispace.com These complexes were tested against both Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Klebsiella pneumoniae, Escherichia coli), showing inhibition zones between 98% and 100%. sciopen.comscispace.com The copper nanocomplex was particularly effective, achieving 100% inhibition for all tested bacterial strains. sciopen.com

Table 2: Antimicrobial Activity of Theophylline Metal Nanocomplexes

| Bacterial Strain | Gram Type | Metal Complexes Tested | Efficacy (Inhibition Zone) | Citations |

| Staphylococcus aureus | Positive | Cu(II), Co(II), Ni(II) | High susceptibility (98-100%) | sciopen.com, scispace.com |

| Bacillus subtilis | Positive | Cu(II), Co(II), Ni(II) | High susceptibility (98-100%) | sciopen.com, scispace.com |

| Klebsiella pneumoniae | Negative | Cu(II), Co(II), Ni(II) | High susceptibility (98-100%) | sciopen.com, scispace.com |

| Escherichia coli | Negative | Cu(II), Co(II), Ni(II) | High susceptibility (98-100%) | sciopen.com, scispace.com |

Preclinical In Vivo Studies Utilizing Animal Models

Preclinical in vivo research provides essential data on the physiological effects of compounds in a whole biological system. nih.gov For theophylline, animal models have been instrumental in understanding its impact on calcium metabolism and inflammation.

A study using young rats treated with constant subcutaneous theophylline infusions for four weeks revealed significant effects on calcium homeostasis. nih.gov The theophylline-treated animals exhibited markedly increased urinary calcium excretion and a corresponding decrease in total body calcium per gram of body weight. nih.gov The study also found significantly lower serum concentrations of 25-hydroxyvitamin D, which could impair the body's ability to compensate for the urinary calcium losses. nih.gov These findings suggest that chronic theophylline administration promotes a net loss of skeletal calcium. nih.gov

In other preclinical models, theophylline has demonstrated anti-inflammatory effects. In rodents, high doses of theophylline were shown to inhibit mediator-induced airway microvascular leakage. nih.gov Additionally, a copper-theophylline nanocomplex, formulated as a cream, was tested on skin injuries in laboratory mice and was found to have a potent healing influence, demonstrating a potential therapeutic application derived from in vitro antimicrobial findings. scispace.com These animal studies are crucial for bridging the gap between laboratory findings and potential clinical applications. mdpi.com

Influence on Systemic Calcium Metabolism (e.g., Urinary Calcium Excretion, Total Body Calcium Content)

Preclinical research in animal models has demonstrated that theophylline, a key component of calcium theophyllinate, significantly influences systemic calcium balance. Studies in rats have shown that chronic administration of theophylline leads to a marked increase in urinary calcium excretion. nih.govnih.gov One study involving constant subcutaneous theophylline infusions in young rats for four weeks reported a statistically significant increase in urinary calcium excretion compared to control animals. nih.gov Another investigation comparing the effects of dietary caffeine (B1668208) and theophylline in adult male rats found that theophylline induced a greater and more sustained calciuric effect than an equimolar dose of caffeine. nih.gov

Effects on Vitamin D Metabolites and Bone Homeostasis in Animal Models

Theophylline administration in preclinical models has been shown to alter the metabolism of vitamin D, a critical regulator of calcium and bone homeostasis. nih.govnih.govnih.gov In a study where young rats received theophylline for four weeks, a significant decrease in serum concentrations of 25-hydroxyvitamin D was observed when compared to control animals. nih.gov This metabolite is a key precursor to the active form of vitamin D, 1,25-dihydroxyvitamin D, which is essential for intestinal calcium absorption. nih.govnih.gov

The reduction in 25-hydroxyvitamin D levels may impair the body's ability to compensate for the excessive urinary calcium losses induced by theophylline. nih.gov Normally, the vitamin D endocrine system plays a crucial role in maintaining calcium balance by enhancing intestinal absorption and regulating bone turnover. nih.govresearchgate.netresearchgate.net By disrupting vitamin D metabolism, theophylline could indirectly compromise bone health. The data suggest that theophylline may promote skeletal calcium loss, potentially acting as a risk factor for the development of osteopenia. nih.gov The active form of vitamin D, 1,25(OH)2D, is vital for maintaining normocalcemia and bone health, and its synthesis can be affected by alterations in precursor levels. nih.gov

| Metabolite | Observation | Significance | Reference |

|---|---|---|---|

| Serum 25-hydroxyvitamin D | Significantly decreased | p < 0.002 | nih.gov |

Pharmacokinetic Profiling in Preclinical Species (Absorption, Distribution, Metabolism, Excretion)

The pharmacokinetic profile of theophylline has been characterized in several preclinical species, providing insights into its absorption, distribution, metabolism, and excretion (ADME). creative-bioarray.comnih.gov Studies in dogs have been particularly informative. Following intravenous administration of aminophylline (B1665990) (a salt of theophylline), theophylline exhibited a mean elimination half-life of approximately 5.7 to 8.4 hours and an apparent specific volume of distribution of about 0.82 L/kg. nih.govresearchgate.net

Oral absorption of theophylline is generally efficient in preclinical models. In dogs, the bioavailability of theophylline from oral aminophylline tablets was high, around 91%, with a rapid absorption half-life of 0.4 hours. nih.gov Studies with extended-release theophylline formulations in dogs also demonstrated good systemic availability, exceeding 80%. researchgate.net A study on a modified, compounded theophylline product in dogs reported a systemic bioavailability of 96.2 ± 32.9%, a time to maximum concentration of 8.85 ± 3.63 hours, and a terminal half-life of 8.67 ± 1.62 hours. illinois.edu

In ruminating calves, theophylline was also readily absorbed after oral administration, with a mean fraction of 0.93 absorbed. nih.gov The drug's disposition in this species was described by a two-compartment model, with a mean elimination half-life of 6.4 hours. nih.gov The total body clearance averaged 91 ml/kg/h, and the volume of distribution at steady state was 0.815 L/kg. nih.gov These ADME studies are crucial for understanding the disposition of the drug within the body and for designing further preclinical investigations. creative-bioarray.combioivt.com

| Parameter | Species | Value | Reference |

|---|---|---|---|

| Elimination Half-life (t½) | Dog | 5.7 - 8.7 hours | nih.govresearchgate.netillinois.edu |

| Calf | 6.4 hours | nih.gov | |

| Volume of Distribution (Vd) | Dog | 0.82 L/kg | nih.gov |

| Calf | 0.815 - 0.870 L/kg | nih.gov | |

| Oral Bioavailability | Dog | >80% - 96.2% | nih.govresearchgate.netillinois.edu |

| Calf | ~93% | nih.gov |

In Vivo Mechanistic Studies in Animal Models (e.g., Diaphragmatic Contractility, Muscle Physiology)

In vivo and in vitro studies in animal models have explored the mechanistic effects of theophylline on muscle physiology, particularly its inotropic effect on the diaphragm. Calcium signaling is fundamental to muscle contraction, and theophylline appears to modulate this process. nih.govnih.gov Research on canine diaphragm bundles has investigated the source of this effect. One study found that the potentiation of twitch tension in foreshortened canine diaphragm bundles by theophylline was not affected by verapamil (B1683045) (a calcium channel blocker) or a calcium-free solution. nih.gov However, the effect was abolished by pretreatment with ryanodine, which blocks calcium release from the sarcoplasmic reticulum. nih.gov This suggests that the inotropic effects of theophylline on the diaphragm are linked to an action on the sarcoplasmic reticulum, enhancing intracellular calcium release. nih.gov

The role of calcium in muscle physiology extends beyond simple contraction, influencing development, growth, and regeneration. nih.gov While aminophylline has been shown to increase in vitro contractility in skeletal muscle, including the diaphragm, the in vivo effects can be more variable. nih.gov Studies in healthy human subjects did not show a significant effect on the strength or fatigability of the diaphragm, biceps, or quadriceps at therapeutic levels. nih.gov However, experimental data in other models suggest that theophylline enhances diaphragmatic contractility by increasing the influx of calcium at the cellular level. nih.gov The precise spatiotemporal regulation of calcium signaling is crucial for muscle homeostasis and function. nih.gov

Analytical Methodologies for Calcium Theophyllinate in Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of theophylline (B1681296), providing powerful separation capabilities essential for complex samples like biological fluids.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the determination of theophylline due to its accuracy, precision, and sensitivity. nih.gov The technique typically involves a reversed-phase C18 column for separation under isocratic conditions, with UV detection being the most common approach. nih.gov A simple and accurate HPLC method allows for the quantification of theophylline in various matrices with a relatively short analysis time. nih.gov The retention time for theophylline in one such method was found to be approximately 3.7 minutes. uobasrah.edu.iq Validation according to International Conference on Harmonization (ICH) guidelines confirms these methods are suitable for their intended purpose. uobasrah.edu.iq The precision of HPLC methods is often excellent, with intra-assay and inter-assay variations reported to be low. nih.gov

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Reversed-phase C18 nih.gov | Agilent Zorbax-SCX-C18 (5 µm, 250 mm x 4.6 mm) uobasrah.edu.iq | Nautilus C-18 (150 x 4.6 mm) nih.gov |

| Mobile Phase | Isocratic nih.gov | 0.1% Orthophosphoric acid in 50:50 (v/v) Acetonitrile (B52724) and Methanol (B129727) uobasrah.edu.iq | Isocratic: 0.02 mol/l acetate-phosphate buffer (pH 3.0) with 9.6% v/v acetonitrile nih.gov |

| Flow Rate | 0.75 mL/min nih.gov | 1 mL/min uobasrah.edu.iq | Not Specified |

| Detector | UV nih.gov | PDA Detector uobasrah.edu.iq | UV nih.gov |

| Detection Wavelength | 272 nm or 280 nm nih.govnih.gov | 280 nm uobasrah.edu.iq | 273 +/- 7 nm nih.gov |

| Linearity Range | Not Specified | 5-25 mg/L uobasrah.edu.iq | 1.25 to 100 mg/L nih.gov |

| Limit of Quantification (LOQ) | 0.2 µg/mL nih.gov | 3 µg/mL uobasrah.edu.iq | Not Specified |

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, precise, and rapid alternative for the simultaneous estimation of theophylline and other compounds in pharmaceutical dosage forms. asianpubs.orgjocpr.com This technique is performed on pre-coated silica (B1680970) gel 60F254 plates as the stationary phase. asianpubs.orgjocpr.com Densitometric analysis is carried out at a specific wavelength to quantify the separated spots. jocpr.com HPTLC methods are validated for linearity, accuracy, precision, and specificity as per ICH guidelines, proving their suitability for routine analysis. asianpubs.orgmdpi.com

| Parameter | Method Details |

|---|---|

| Stationary Phase | Pre-coated Silica Gel 60F254 TLC plates asianpubs.org |

| Mobile Phase | Toluene: Isopropyl alcohol: Acetic acid (12:12:1 v/v/v) asianpubs.org |

| Detection Wavelength | 261 nm asianpubs.org |

| Rf Value for Theophylline | 0.52 ± 0.01 jocpr.com |

| Linearity Range | 60-80 ng researchgate.net |

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a sensitive method for the quantitation of theophylline and its metabolites in biological fluids. nih.gov A significant consideration for GC analysis is the volatility of the analyte; compounds with functional groups like hydroxyl or amine groups may require chemical derivatization to become more volatile and less interactive with the chromatographic system. jfda-online.com For theophylline, derivatization to an N-propyl derivative has been used, allowing for analysis on a methylsilicone-phenylsilicone column. nih.gov This approach, combined with selected ion monitoring (SIM) in the mass spectrometer, provides high sensitivity, with detection limits ranging from 500 pg to 10 ng. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of drugs and their metabolites in biological samples. nih.govelsevierpure.comresearchgate.net These hyphenated techniques offer high selectivity and sensitivity, making them ideal for complex metabolite profiling in preclinical samples such as rat plasma. nih.gov

A rapid, specific, and reliable LC-MS/MS method has been developed for the simultaneous quantitation of theophylline and its four main metabolites: 1,3-dimethyluric acid (1,3-DMU), 3-methylxanthine (B41622) (3-MX), 1-methylxanthine (B19228) (1-MX), and 1-methyluric acid (1-MU). nih.gov Chromatographic separation is typically achieved on a C18 column using reversed-phase chromatography. nih.gov The analytes are monitored by electrospray ionization (ESI) in negative ion multiple reaction monitoring (MRM) mode or by atmospheric pressure chemical ionization (APCI). nih.govnih.gov These methods are validated over a specific concentration range and have been successfully applied to quantify theophylline and its metabolites in plasma samples. nih.gov

Spectrophotometric and Spectrometric Methods

Spectrophotometric methods provide a simpler and more accessible alternative for the quantification of theophylline, particularly in pharmaceutical formulations.

UV-Visible spectrophotometry is a straightforward and cost-effective method for the determination of theophylline. nih.gov The principle is based on measuring the absorbance of the substance at its wavelength of maximum absorption (λmax). sielc.com For theophylline, the absorption maxima are observed around 272-275 nm. nih.govsielc.comijcpa.in The method is validated according to ICH guidelines and demonstrates good linearity, accuracy, and precision within a specific concentration range. ijcpa.in For instance, linearity has been observed in the concentration range of 4-24 mcg/ml. ijcpa.in While it can be applied to biological fluids, it may require a liquid-liquid extraction step to isolate the drug and eliminate interferences. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Absorption Maximum (λmax) | 272 nm, 274.8 nm, 275 nm | nih.govsielc.comijcpa.in |

| Linearity Range | 4-24 mcg/mL | ijcpa.in |

| Limit of Detection (LOD) | 0.0496 mcg/mL | ijcpa.in |

| Limit of Quantification (LOQ) | 0.150 mcg/mL | ijcpa.in |

| Mean Percent Recovery | 99.82-101.17% | ijcpa.in |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Calcium Quantification

Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of a sample, making it highly suitable for the precise quantification of calcium in calcium theophyllinate. This method is renowned for its exceptional sensitivity and ability to detect elements at trace and ultra-trace levels.

In the context of calcium theophyllinate analysis, ICP-MS is utilized to measure the total calcium content. The sample is first introduced into the instrument, where it is subjected to a high-temperature argon plasma. This process atomizes the sample and then ionizes the calcium atoms. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the abundance of each isotope, allowing for the accurate determination of the total calcium concentration.

A significant challenge in the ICP-MS analysis of calcium is the isobaric interference from argon, the plasma gas, as the most abundant isotope of calcium, 40Ca, has the same mass as 40Ar. nih.gov To circumvent this issue, several strategies are employed. One common approach is the use of a collision/reaction cell, where a gas is introduced to react with either the analyte or the interfering ion, shifting it to a different mass. For instance, ozone has been used as a reaction gas, which reacts with Ca+ to form CaO3+, effectively separating it from Ar+ interference. nih.gov Another strategy involves operating the ICP-MS in a "cold plasma" mode, which reduces the formation of polyatomic interferences. analytik-jena.com

The performance of ICP-MS for serum mineral analysis, including calcium, has been shown to have good agreement with standard quantification methods. nih.gov High-precision isotope ratio measurements can be achieved, which is valuable in various research applications, including biomedical investigations. ugent.be

Table 1: Comparison of ICP-MS and Standard Methods for Serum Calcium Quantification

| Parameter | ICP-MS | Standard Methods (e.g., Atomic Absorption Spectrophotometry) |

|---|---|---|

| Mean Relative Error | Approximately -3% nih.gov | Varies by specific method |

| Detection Limit | Low (trace and ultra-trace levels) | Generally higher than ICP-MS |

| Interferences | Isobaric (40Ar on 40Ca) nih.gov | Chemical and spectral interferences |

| Precision | High analytik-jena.com | Good to high |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection and characterization of the theophyllinate component of calcium theophyllinate. These techniques are based on the measurement of electrical signals (such as current or potential) that are generated from the electrochemical oxidation or reduction of the theophylline molecule at an electrode surface.

Various types of electrodes have been developed and modified to enhance the sensitivity and selectivity of theophylline detection. These include screen-printed electrodes (SPEs) and boron-doped diamond (BDD) electrodes. nih.govmdpi.com The surface of these electrodes can be modified with nanomaterials like zinc oxide nanoflowers (ZnONF), graphene oxide (GO), and boron-doped diamond nanoparticles (BDDNP) to increase the active surface area and facilitate electron transfer, leading to improved detection signals. nih.gov

Differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are commonly employed electrochemical techniques for the quantitative analysis of theophylline. nih.govmdpi.com These methods provide high sensitivity and can achieve low limits of detection (LOD). For instance, an SPE modified with ZnONF/GO/BDDNPs has demonstrated an LOD of 0.17 μM for theophylline. nih.gov Similarly, a BDD electrode modified with nickel nanoparticles achieved an LOD of 2.79 µM. mdpi.com

The selectivity of these electrochemical sensors is a critical aspect, ensuring that the signal is specific to theophylline and not affected by other potentially interfering compounds present in biological samples, such as caffeine (B1668208), theobromine, ascorbic acid, and uric acid. nih.gov

Table 2: Performance of Modified Electrodes for Theophylline Detection

| Electrode Modification | Technique | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| ZnONF/GO/BDDNPs/SPE | DPV | 50–120 μM | 0.17 μM | nih.gov |

| NiNPs/BDD | SWV | 30–100 µM | 2.79 µM | mdpi.com |

| Poly(folic acid)/graphene | Not specified | Not specified | 0.03 μmol L-1 | doi.org |

Advanced Sample Preparation and Extraction Techniques for Complex Biological Matrices (Preclinical)

The analysis of calcium theophyllinate in complex biological matrices, such as plasma, urine, and saliva, necessitates effective sample preparation and extraction techniques to remove interfering substances and concentrate the analyte of interest. researchgate.netnih.gov In preclinical research, where sample volumes may be limited, these steps are critical for achieving accurate and reliable results.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of drugs and their metabolites in biological samples. elsevierpure.com Prior to LC-MS analysis, various extraction methods are employed.

Liquid-Liquid Extraction (LLE) is a conventional method used to isolate theophylline from biological fluids. This technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov

Solid-Phase Extraction (SPE) is a more modern and often more efficient technique that has become widely used. SPE utilizes a solid sorbent material packed into a cartridge or well plate to selectively adsorb the analyte from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. This method offers advantages such as higher recovery, reduced solvent consumption, and the potential for automation. researchgate.net

Supported Liquid Extraction (SLE) is another technique that functions on the principles of liquid-liquid extraction but uses a solid support. An aqueous sample is loaded onto an inert support material, creating a high surface area for extraction with an immiscible organic solvent. biotage.com

For the analysis of theophylline and its derivatives, reversed-phase high-performance liquid chromatography (HPLC) is frequently used for separation. researchgate.netnih.gov The choice of mobile phase, such as methanol and ammonium (B1175870) acetate, is optimized to achieve good chromatographic separation. elsevierpure.com Column-switching techniques can also be integrated with LC-MS to further enhance sample clean-up and analytical throughput. elsevierpure.com

Table 3: Common Sample Preparation Techniques for Theophylline in Biological Matrices

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. nih.gov | Simple, inexpensive. | Can be labor-intensive, may form emulsions. |

| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent. researchgate.net | High recovery, high selectivity, easily automated. | Can be more expensive than LLE. |

| Supported Liquid Extraction (SLE) | LLE performed on a solid support. biotage.com | Avoids emulsion formation, high throughput. | May have limitations with certain sample types. |

| Filtration | Removal of particulates by passing through a filter. biotage.com | Simple, quick, removes particulates that can clog columns. | Does not remove dissolved matrix components. |

Formulation Science and Delivery Systems for Preclinical Research

Strategies for Modulating Physicochemical Properties of Calcium Theophyllinate

The therapeutic efficacy and pharmacokinetic profile of a drug are intrinsically linked to its physicochemical properties, such as solubility, dissolution rate, and permeability. For calcium theophyllinate, which is derived from the poorly water-soluble drug theophylline (B1681296), enhancing these characteristics is a key objective in formulation development.

Cocrystal Engineering for Solubility, Dissolution Rate, and Permeability Enhancement

Cocrystal engineering has emerged as a powerful technique to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. nih.gov This approach involves combining the API with a pharmaceutically acceptable coformer to create a new crystalline solid with improved characteristics. nih.govresearchgate.net For theophylline, the parent compound of calcium theophyllinate, numerous studies have demonstrated the successful application of cocrystallization to enhance solubility and dissolution rates. nih.govresearchgate.net

By forming cocrystals, researchers can disrupt the crystal lattice energy of theophylline, leading to improved solvation and, consequently, higher solubility. rsc.org This strategy has been shown to be effective with a variety of coformers, including dicarboxylic acids and amino acids. researchgate.netrsc.org For instance, cocrystals of theophylline with certain amino acids have demonstrated significantly increased solubility and permeability. rsc.org

The selection of an appropriate coformer is crucial and is often guided by principles of crystal engineering, such as hydrogen bonding capabilities. nih.govresearchgate.net Theophylline possesses both hydrogen bond donor and acceptor sites, making it an ideal candidate for cocrystal formation. nih.gov The resulting cocrystals can exhibit not only enhanced solubility but also improved physical stability, such as reduced hygroscopicity, which is a significant advantage in formulation development. researchgate.net

Table 1: Examples of Theophylline Cocrystals and their Impact on Physicochemical Properties

| Coformer | Stoichiometric Ratio (API:Coformer) | Observed Improvement | Reference |

| Oxalic Acid | 1:1 | Superior humidity stability compared to theophylline anhydrate. | researchgate.net |

| L-Arginine | 1:1 | Significantly enhanced solubility and maintained stability. | rsc.org |

| γ-Aminobutyric acid (GABA) | 1:1 | Increased solubility and permeability. | rsc.org |

| Pyrazinamide | 1:1 | Stable cocrystal with enhanced solubility and dissolution rate. | acs.org |

Amorphous Solid Dispersions

Another effective strategy for enhancing the solubility and dissolution rate of poorly soluble compounds like theophylline is the formation of amorphous solid dispersions (ASDs). acs.orgmdpi.com In an ASD, the drug is dispersed in a polymer matrix in an amorphous, or non-crystalline, state. nih.gov This amorphous form has a higher energy state compared to its crystalline counterpart, leading to increased apparent solubility and faster dissolution. acs.orgmdpi.com

The choice of polymer is critical to the stability and performance of the ASD, as it prevents the drug from recrystallizing back to its less soluble crystalline form. acs.orgnih.gov Polymers commonly used in ASDs include hydroxypropyl methylcellulose (B11928114) (HPMC) and polyvinylpyrrolidone (B124986) (PVP). mdpi.com The interaction between the drug and the polymer, often through hydrogen bonding, is key to stabilizing the amorphous state. mdpi.com

For preclinical research, ASDs can be prepared by various methods, including spray drying and hot-melt extrusion. mdpi.comresearchgate.net These techniques allow for the creation of homogenous dispersions with significantly improved dissolution profiles. Studies have shown that ASDs of various drugs can lead to substantial increases in solubility and bioavailability. nih.gov While specific data on calcium theophyllinate ASDs is limited, the principles applied to other poorly soluble drugs are directly relevant.

Salt Formation to Control Release Profiles (in vitro)

Salt formation is a traditional and effective method for modifying the physicochemical properties of a drug. mdpi.com In the case of calcium theophyllinate, it is itself a salt of theophylline. However, further salt engineering can be employed to control the release profile. By selecting different counterions, it is possible to create salts with varying solubilities and dissolution rates. mdpi.com

A study on the salification of theophylline with squaric acid demonstrated that this strategy could significantly decrease the dissolution rate of theophylline in the initial minutes of the dissolution process. mdpi.comunipr.itresearchgate.net This controlled release can be advantageous in preclinical studies where a sustained drug concentration is desired. The formation of a trihydrate salt, in this case, led to a 54% reduction in dissolution at 6 minutes compared to theophylline alone. mdpi.com

This approach highlights the versatility of salt formation not only for solubility enhancement but also for achieving a more controlled and sustained release profile, which can be crucial for maintaining therapeutic levels and minimizing potential toxicity in preclinical models. mdpi.com The stability of these salt forms under various conditions, such as humidity, is also a critical factor to consider during development. mdpi.com

Novel Delivery Approaches for Research Applications

Beyond modifying the inherent properties of the compound, advanced delivery systems can provide new avenues for preclinical investigation, enabling targeted delivery and sustained exposure in in vitro and animal models.

Nanoparticle Formulations and Nano-Complexes for Targeted Delivery in In Vitro or Animal Models

Nanoparticle-based drug delivery systems offer the potential for targeted delivery to specific cells or tissues, which can be particularly valuable in preclinical research to investigate mechanisms of action and efficacy in specific biological environments. mdpi.com These formulations can encapsulate the drug, protecting it from degradation and controlling its release. nih.govmalvernpanalytical.com

For instance, theophylline has been successfully loaded into collagen nanoparticles. researchgate.net In one study, collagen was extracted and used to form nanoparticles that encapsulated theophylline. researchgate.net These nanoparticles demonstrated the potential for a drug delivery system. researchgate.net Another approach involves the use of polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), which have been proposed for delivering drugs like theophylline for respiratory conditions. nih.gov

Calcium phosphate (B84403) nanoparticles (CPNPs) represent another promising platform for drug delivery. nih.govnih.gov These nanoparticles are biocompatible and can encapsulate hydrophobic drugs, releasing them in response to lower pH environments, such as those found within cells. nih.gov This pH-dependent release mechanism allows for targeted intracellular drug delivery. nih.gov While not specifically demonstrated with calcium theophyllinate, the principles of CPNP-mediated delivery are applicable.

Table 2: Overview of Nanoparticle Systems for Theophylline Delivery in Research Settings

| Nanoparticle Type | Polymer/Material | Potential Application | Key Finding | Reference |

| Collagen Nanoparticles | Collagen | Drug delivery system | Demonstrated efficacy of theophylline loading. | researchgate.net |

| Polymeric Vesicles | PLGA and PEG | Delivery for COPD medications | Proposed for delivering prednisolone (B192156) and theophylline. | nih.gov |

| Liposomal Nanoparticles | Lipids | Pulmonary delivery of antibiotics | Effective for targeted lung delivery. | mdpi.com |

| Calcium Phosphate Nanoparticles | Calcium Phosphate | Imaging and chemotherapeutic drug delivery | Colloidally stable and can deliver lipophilic drugs. | nih.gov |

Controlled Release Systems for Sustained Preclinical Studies (in vitro release kinetics)

For many preclinical studies, maintaining a constant drug concentration over an extended period is essential. Controlled-release systems are designed to achieve this by releasing the drug at a predetermined rate. ptfarm.plsemanticscholar.orgresearchgate.net Matrix tablets are a common and effective platform for controlled release. ptfarm.plresearchgate.net

In these systems, the drug is dispersed within a polymer matrix. The rate of drug release is controlled by the properties of the polymer and the formulation. ptfarm.plresearchgate.net Hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) and hydrophobic materials such as glyceryl behenate (B1239552) have been used to formulate controlled-release tablets of theophylline. ptfarm.plresearchgate.net By varying the type and concentration of these polymers, the release kinetics can be precisely controlled. ptfarm.plresearchgate.net

The in vitro release kinetics of these formulations are often evaluated using various mathematical models, such as zero-order, first-order, Higuchi, and Korsmeyer-Peppas models, to understand the mechanism of drug release. ptfarm.pldissolutiontech.com For example, studies on theophylline matrix tablets have shown that the release can follow first-order kinetics, with the release process involving both diffusion and erosion of the matrix. ptfarm.plresearchgate.net This detailed understanding of the release profile is critical for designing preclinical experiments that require sustained drug exposure. nih.govijpsr.infokisti.re.kr

Structure Activity Relationships Sar and Theophyllinate Derivatization Studies

Correlating Structural Modifications with Calcium-Related Biological Activities

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific chemical features of a molecule influence its biological function. For theophylline (B1681296) and its derivatives, SAR studies have provided insights into how modifications at the N1, N3, N7, and C8 positions of the xanthine (B1682287) core affect calcium-related activities, such as intracellular calcium mobilization and ion channel modulation.

The parent compound, theophylline, is generally considered less effective than its counterpart, caffeine (B1668208), in elevating intracellular calcium levels. researchgate.net However, derivatization can significantly alter this activity. Studies on various xanthine derivatives have demonstrated a clear correlation between structural changes and the ability to inhibit increases in intracellular Ca2+ concentration ([Ca2+]i). For instance, in guinea-pig nasal gland acinar cells, the potency of xanthine derivatives in inhibiting acetylcholine-evoked increases in [Ca2+]i follows a specific order, highlighting the influence of substituents at the N1 and N3 positions. nih.gov

Further research involving the synthesis of a series of theophylline analogs with substituents at the N7 position has shown that while the length of a simple carbon chain may not significantly impact activity, the nature of a terminal ring structure attached to that chain can dramatically influence neuroactivity, a process heavily dependent on calcium signaling. researchgate.netnih.gov Some analogs were found to enhance neuronal population spike amplitudes, while others had a depressive effect, indicating that even distal modifications to the core structure can have profound and varied biological consequences. researchgate.net

| Compound | Structural Modification | Observed Calcium-Related Activity | Relative Potency/Effect |

|---|---|---|---|

| Theophylline | Parent Compound (1,3-dimethylxanthine) | Inhibits ACh-evoked [Ca2+]i increase nih.gov; Modulates Ca2+ sensitivity and BK channels. nih.gov | Baseline |

| Caffeine | 1,3,7-trimethylxanthine | Inhibits ACh-evoked [Ca2+]i increase. nih.gov | Less potent than Theophylline. nih.gov |

| IBMX (3-isobutyl-1-methylxanthine) | Isobutyl group at N3, Methyl at N1 | Inhibits ACh-evoked [Ca2+]i increase; Acts as a calcium liberator from Ca2+-gated ion channels. nih.govnih.gov | More potent than Theophylline. nih.gov |

| N7-substituted analogs with terminal lactam rings | Variable-sized lactam rings on N7 substituent | Strongly influenced neuroactivity (enhancement or depression of population spikes). researchgate.netnih.gov | Dependent on ring size. researchgate.net |

These findings underscore that the xanthine scaffold is highly amenable to chemical modification, and that substituents at various positions play distinct roles in modulating the compound's interaction with calcium-dependent cellular machinery.

Rational Design of Theophyllinate Derivatives with Tailored Calcium Interactions

Rational drug design involves the strategic creation of new molecules based on a known biological target's structure and function. sci-hub.st While many synthetic efforts for theophylline derivatives have focused on targets like adenosine (B11128) receptors or phosphodiesterases, the principles of rational design can be applied to create analogs with specific calcium-modulating properties. rsc.orgmdpi.com

The goal of such design would be to enhance or inhibit the interaction of the theophyllinate structure with key components of the calcium signaling toolkit, such as: